molecular formula C10H12N2O3 B13597614 2-(2-Nitrophenyl)morpholine CAS No. 1211523-19-1

2-(2-Nitrophenyl)morpholine

Katalognummer: B13597614
CAS-Nummer: 1211523-19-1
Molekulargewicht: 208.21 g/mol
InChI-Schlüssel: MGICBHSYBIMSNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Nitrophenyl)morpholine is an organic compound with the molecular formula C10H12N2O3 It is a derivative of morpholine, where the morpholine ring is substituted with a nitrophenyl group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitrophenyl)morpholine typically involves the reaction of morpholine with 2-nitrobenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Commonly used solvents include ethanol or methanol

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Reactants: Morpholine and 2-nitrobenzyl chloride

    Catalysts: Bases like sodium hydroxide or potassium carbonate

    Solvents: Industrial solvents such as ethanol or methanol

    Reaction Vessels: Large-scale reactors with temperature control

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Nitrophenyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst

    Substitution: Sodium methoxide or sodium ethoxide in an alcohol solvent

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives

    Reduction: Formation of 2-(2-aminophenyl)morpholine

    Substitution: Formation of various substituted morpholine derivatives

Wissenschaftliche Forschungsanwendungen

2-(2-Nitrophenyl)morpholine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(2-Nitrophenyl)morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules. The compound may also act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-Nitrophenyl)morpholine: Similar structure but with the nitro group at the 4-position.

    2-(2-Aminophenyl)morpholine: The nitro group is reduced to an amino group.

    2-(2-Chlorophenyl)morpholine: The nitro group is substituted with a chlorine atom.

Uniqueness

2-(2-Nitrophenyl)morpholine is unique due to the presence of the nitro group at the 2-position, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

1211523-19-1

Molekularformel

C10H12N2O3

Molekulargewicht

208.21 g/mol

IUPAC-Name

2-(2-nitrophenyl)morpholine

InChI

InChI=1S/C10H12N2O3/c13-12(14)9-4-2-1-3-8(9)10-7-11-5-6-15-10/h1-4,10-11H,5-7H2

InChI-Schlüssel

MGICBHSYBIMSNY-UHFFFAOYSA-N

Kanonische SMILES

C1COC(CN1)C2=CC=CC=C2[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.